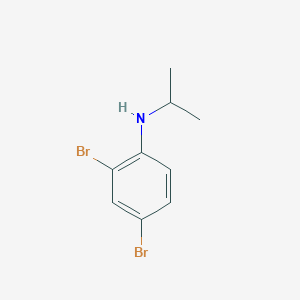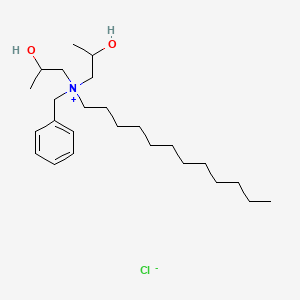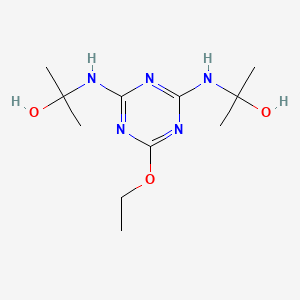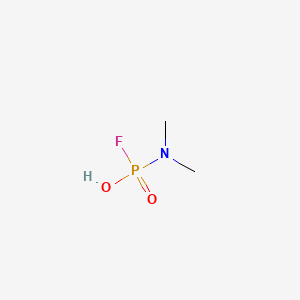
Dimethylamino fluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylamino fluorophosphate is an organophosphorus compound known for its significant biological activity It is a derivative of fluorophosphoric acid and contains both dimethylamino and fluorophosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylamino fluorophosphate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosphorus oxychloride, followed by fluorination. The reaction typically proceeds as follows:
Reaction with Phosphorus Oxychloride: Dimethylamine reacts with phosphorus oxychloride to form dimethylaminophosphoryl chloride.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylamino fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react under mild conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl fluorides, while substitution reactions can produce a variety of organophosphorus compounds .
Aplicaciones Científicas De Investigación
Dimethylamino fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.
Biology: It serves as a tool for studying enzyme inhibition, especially acetylcholinesterase inhibition.
Medicine: Research explores its potential as a therapeutic agent for conditions involving cholinergic systems.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
Dimethylamino fluorophosphate exerts its effects primarily through enzyme inhibition. It forms a covalent bond with the active site serine residue of acetylcholinesterase, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.
Isoflurophate: Known for its use in medical applications as an enzyme inhibitor.
Uniqueness
Dimethylamino fluorophosphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets compared to other fluorophosphates .
Propiedades
Número CAS |
63815-57-6 |
|---|---|
Fórmula molecular |
C2H7FNO2P |
Peso molecular |
127.05 g/mol |
Nombre IUPAC |
fluoro-N,N-dimethylphosphonamidic acid |
InChI |
InChI=1S/C2H7FNO2P/c1-4(2)7(3,5)6/h1-2H3,(H,5,6) |
Clave InChI |
RXHBTIVBWOGHCT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


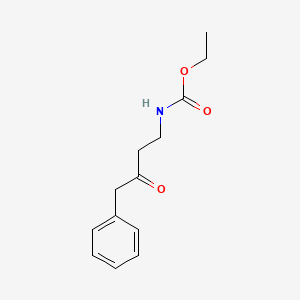
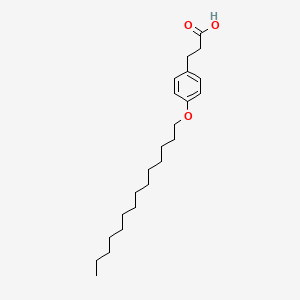
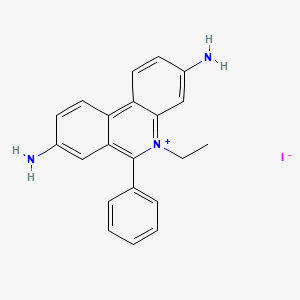
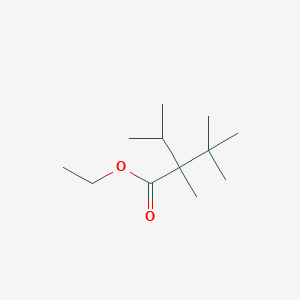
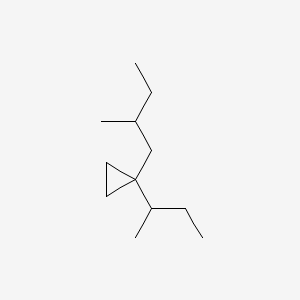
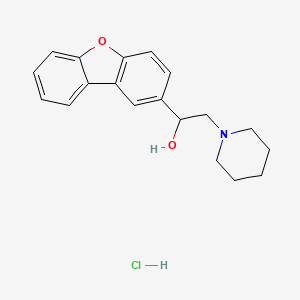
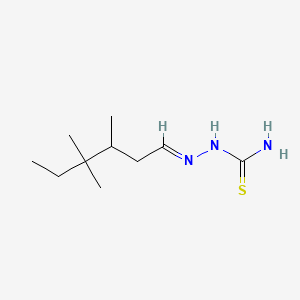

![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)

![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
